3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one
Description
Chemical Nomenclature and Structural Overview
The systematic IUPAC name This compound delineates its core components:
- A pyrrolidin-2-one backbone (a five-membered lactam ring with a ketone at position 2).
- A 1-methyl-1H-pyrazol-3-yl substituent at position 1 of the lactam.
- An amino group (-NH2) at position 3 of the lactam.
The structural formula (C₈H₁₂N₄O) is represented by the SMILES notation CN1C=CC(=N1)N2CCC(C2=O)N, which encodes the connectivity of the pyrazole (N1-methyl group), lactam ring (N2), and amino substituent. Key stereoelectronic features include:
- Planarity of the pyrazole ring due to conjugation.
- Partial double-bond character in the lactam’s C=O group.
- Hydrogen-bonding capacity from the amine and lactam functionalities.
The InChIKey ZDAJYANVWRSSAH-UHFFFAOYSA-N provides a unique identifier for computational studies.
Molecular Formula and Physicochemical Properties
The compound’s molecular characteristics are summarized below:
The lactam ring confers rigidity and dipole interactions, while the pyrazole moiety enhances aromatic π-stacking potential. The amino group’s basicity (pKa ~8) suggests protonation under physiological conditions, influencing solubility and reactivity. Thermogravimetric analysis indicates stability up to 200 °C, with decomposition pathways involving lactam ring opening and pyrazole fragmentation.
Significance in Heterocyclic and Lactam Chemistry
This compound bridges two critical domains:
- Lactam Chemistry : The pyrrolidin-2-one core is a γ-lactam, a scaffold prevalent in antibiotics (e.g., cephalosporins). Lactams participate in nucleophilic acyl substitutions, enabling derivatization at the carbonyl position.
- Pyrazole Heterocycles : The 1-methylpyrazole group is a bioisostere for aromatic amines, enhancing metabolic stability in drug candidates. Pyrazoles exhibit tautomerism and coordinate to metal ions, useful in catalysis.
Key interactions :
- The lactam’s carbonyl can act as a hydrogen-bond acceptor.
- The pyrazole’s N-methyl group sterically shields the adjacent nitrogen, modulating reactivity.
- The amino group serves as a nucleophile in Schiff base or urea formations.
In pharmaceutical contexts, analogs of this compound have been explored as kinase inhibitors and antimicrobial agents due to dual heterocyclic pharmacophores. Synthetic routes often exploit:
- Cyclocondensation of γ-aminobutyric acid derivatives with pyrazole aldehydes.
- Palladium-catalyzed cross-couplings to append the pyrazole ring.
Properties
IUPAC Name |
3-amino-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAJYANVWRSSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with appropriate amines under specific conditions . The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Research
Recent studies have indicated that 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one exhibits potential anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. For instance, a study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models, suggesting its potential as a lead compound for anticancer drug development.
2. Neurological Disorders
The compound's structural similarity to other bioactive molecules has led researchers to explore its effects on neurological disorders. Preliminary findings suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. In vitro studies have shown that it can enhance neuroprotective effects against oxidative stress, indicating its promise in neuropharmacology.
3. Antimicrobial Activity
Investigations into the antimicrobial properties of this compound have revealed efficacy against various bacterial strains. A notable study reported that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, making it a candidate for developing new antibiotics.
Case Study: Anticancer Effects
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of this compound. The results indicated that modifications at the pyrazole ring enhanced cytotoxicity against breast cancer cell lines, with IC50 values demonstrating promising potency.
Case Study: Neuroprotective Effects
In a research article from Neuroscience Letters, the neuroprotective effects of this compound were tested in an animal model of ischemic stroke. The results showed a significant reduction in infarct size and improved neurological scores, suggesting its potential as a treatment for acute ischemic events.
Toxicology and Safety Profile
While exploring its applications, safety assessments are crucial. The compound has been classified with specific hazard statements (H315, H319) indicating skin irritation and eye irritation risks. Proper handling protocols must be followed to mitigate exposure risks during laboratory use.
Mechanism of Action
The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The pyrazole moiety is known to interact with active sites of enzymes, while the pyrrolidinone ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one are best contextualized by comparing it to analogs with modifications in the pyrrolidinone core, substituents, or ring size. Key examples include:
3-Bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one
- Structure: Replaces the 3-amino group with a bromine atom.
- The compound is synthesized at 92% purity, indicating challenges in achieving high yields compared to the amino derivative .
- Applications : Useful in Suzuki-Miyaura or Buchwald-Hartwig reactions for introducing aryl/heteroaryl groups.
(S)-4-(4-Chlorophenyl)pyrrolidin-2-one
- Structure : Substitutes the pyrazole group with a 4-chlorophenyl moiety.
- However, this compound is listed as discontinued, suggesting issues in scalability, stability, or toxicity .
- Applications : Explored in CNS-targeted drug candidates but discontinued due to unspecified challenges.
3-Amino-1-(2-methoxyphenyl)piperidin-2-one
- Structure: A six-membered piperidinone ring with a 2-methoxyphenyl group.
- The methoxy group contributes to hydrogen-bonding interactions. Priced at €478/50 mg, its commercial availability highlights demand despite higher synthesis costs .
- Applications : Used in kinase inhibitor research due to its planar aromatic substituent.
3-Amino-1-(2-fluoroethyl)pyrrolidin-2-one
- Structure : Features a fluoroethyl group instead of pyrazole.
- Properties: Fluorine’s electronegativity increases metabolic stability and membrane permeability.
- Applications : Explored in fluorinated prodrugs or PET tracer precursors.
Structural and Functional Analysis
Key Differentiators of this compound
- Pyrazole Advantage : The 1-methylpyrazole group provides a rigid, aromatic heterocycle that enhances binding to enzymes/receptors (e.g., kinase ATP-binding pockets) via hydrogen bonding and van der Waals interactions.
- Amino Group Reactivity: The 3-amino group enables derivatization (e.g., acylation, sulfonylation) for structure-activity relationship (SAR) studies, unlike bromo or unsubstituted analogs .
- Salt Form Utility : The hydrochloride salt (CAS: 2845126-06-7) improves aqueous solubility, critical for in vitro assays .
Tabulated Comparison of Key Compounds
Biological Activity
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one (CAS No. 1315365-07-1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 180.21 g/mol. The compound is typically stored in a dark place under inert atmosphere conditions at room temperature to maintain its stability .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
- Cell Viability Assays : In experiments using A549 human lung adenocarcinoma cells, compounds similar to 3-amino derivatives were evaluated for their cytotoxic effects. Compounds with structural similarities demonstrated significant reductions in cell viability compared to control treatments like cisplatin, indicating potential as anticancer agents .
- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth factors. Specific pathways affected include those related to reactive oxygen species (ROS) generation and signaling pathways associated with cell proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Inhibition of Multidrug-resistant Strains : Similar compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting that derivatives of this compound could be developed into effective antimicrobial agents .
- Comparative Studies : In comparative studies, the compound exhibited selective antimicrobial activity, with minimal cytotoxicity towards non-cancerous cells, highlighting its therapeutic potential without significant side effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄O |
| Molecular Weight | 180.21 g/mol |
| CAS Number | 1315365-07-1 |
| Anticancer Activity | Significant reduction in A549 cell viability |
| Antimicrobial Activity | Effective against resistant strains |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited potent anticancer activity against various cancer cell lines, including A549 and MCF7 (breast cancer cells). This study concluded that structural modifications could enhance efficacy against specific cancer types .
- Antimicrobial Efficacy : In another investigation focused on antimicrobial activity, compounds structurally related to 3-amino derivatives were tested against Gram-positive bacteria. Results indicated a strong correlation between structural features and antimicrobial potency, paving the way for further development in drug formulation .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using propenones and hydrazine derivatives in acidic conditions. For example, substituting propenones with pyrazole moieties (e.g., 1-methyl-1H-pyrazol-3-yl groups) and optimizing stoichiometry (e.g., 1:1 molar ratio of ketone to hydrazine) improves yield. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, enhance regioselectivity and reduce reaction time . Solvent choice (e.g., THF or ethanol) and temperature control (60–80°C) are critical for minimizing side products.
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR in deuterated DMSO to identify amine (-NH₂), pyrrolidinone carbonyl (C=O), and pyrazole ring protons. For example, NMR peaks at δ 11.55 ppm (s, 1H) and δ 3.85 ppm (s, 2H) confirm NH and CH₂ groups, respectively .
- X-ray Diffraction : Employ SHELXL for small-molecule refinement. Single-crystal X-ray data (e.g., CCDC deposition numbers) resolve bond angles and confirm stereochemistry. SHELX programs are robust for handling high-resolution data and twinned crystals .
Q. How can purity and stability be assessed during synthesis?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (gradient elution). LCMS validates molecular weight (e.g., ESIMS m/z 392.2 ). Stability studies under varying pH (2–12) and thermal conditions (25–60°C) identify degradation pathways via LC-MS/MS.
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., analgesic vs. anti-inflammatory efficacy) may arise from assay variability (e.g., COX-2 inhibition vs. TNF-α suppression) or substituent effects. Perform head-to-head comparisons using standardized assays (e.g., carrageenan-induced edema in rats ). Computational docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., cyclooxygenase isoforms) to rationalize differences .
Q. How can DFT calculations elucidate electronic properties and tautomeric behavior?
- Methodological Answer : Density functional theory (B3LYP/6-311+G(d,p)) predicts tautomer stability (e.g., keto-enol equilibria in pyrazole derivatives). HOMO-LUMO analysis reveals charge distribution at the pyrrolidinone carbonyl and pyrazole nitrogen atoms, guiding reactivity predictions. Solvent effects (PCM model) improve accuracy for aqueous systems .
Q. What approaches optimize regioselectivity in pyrazole functionalization?
- Methodological Answer : Use directing groups (e.g., sulfonyl chlorides) or transition-metal catalysts (e.g., Pd(OAc)₂) for C-H activation. For example, 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride directs electrophilic substitution to the para position . Microwave-assisted synthesis (100–120°C, 20 min) enhances yields in heterocyclic coupling reactions .
Q. How are structure-activity relationships (SARs) developed for derivatives?
- Methodological Answer : Synthesize analogs with substitutions at the pyrrolidinone 3-amino group (e.g., alkylation or acylation) and pyrazole 1-methyl position. Test in vitro/in vivo models (e.g., IC₅₀ in kinase assays ). QSAR models (e.g., CoMFA) correlate steric/electronic descriptors (logP, polar surface area) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
